![molecular formula C9H17N B2863393 7,7-Dimethyl-2-azabicyclo[4.1.1]octane CAS No. 1824544-73-1](/img/structure/B2863393.png)
7,7-Dimethyl-2-azabicyclo[4.1.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2-azabicyclo[4.1.1]octane is an organic compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol It is a bicyclic amine, characterized by its unique structure which includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-azabicyclo[4.1.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediamine with a suitable cyclizing agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-azabicyclo[4.1.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
7,7-Dimethyl-2-azabicyclo[4.1.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-azabicyclo[4.1.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic amine with a different ring structure.
7,7-Dimethyl-2-azabicyclo[3.1.1]heptane: Similar in structure but with a different ring size and configuration.
Uniqueness
7,7-Dimethyl-2-azabicyclo[4.1.1]octane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific molecular interactions are required .
Properties
IUPAC Name |
7,7-dimethyl-2-azabicyclo[4.1.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(2)7-4-3-5-10-8(9)6-7/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZXBFNLFLVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCCNC1C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
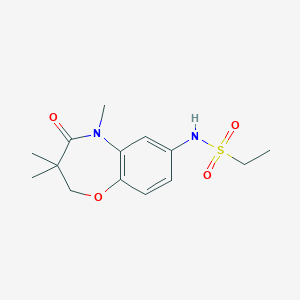
![7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2863313.png)
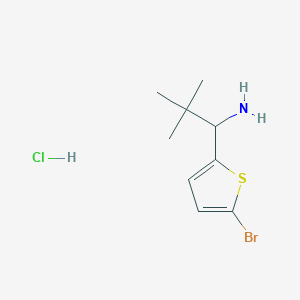
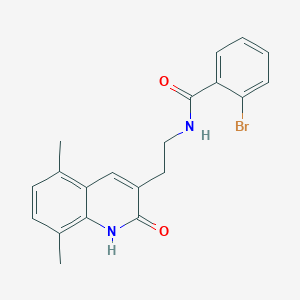
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)
![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)
![N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2863323.png)
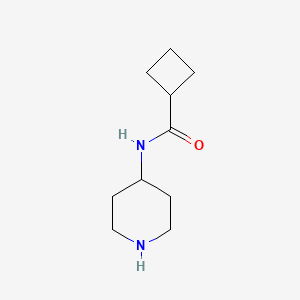
![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)
![3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2863328.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}PROPANAMIDE](/img/structure/B2863329.png)
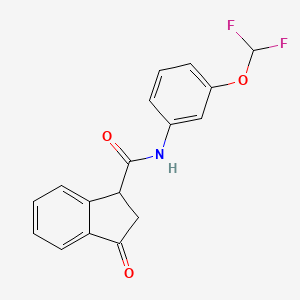
![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
